Klion-D - 77828-66-1

Klion-D

Catalog Number: EVT-1538284
CAS Number: 77828-66-1
Molecular Formula: C24H23Cl4N5O4
Molecular Weight: 587.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Klion-D is classified as a combination drug within the broader category of antifungal agents. Metronidazole, one of its components, belongs to the nitroimidazole class, while miconazole is an imidazole antifungal. The combination enhances therapeutic efficacy against a range of pathogens by utilizing different mechanisms of action.

Synthesis Analysis

Methods and Technical Details

The synthesis of Klion-D involves the combination of metronidazole and miconazole in a specific ratio to achieve optimal therapeutic effects. The process typically includes:

  1. Preparation of Active Ingredients: Metronidazole is synthesized through the reaction of 2-methyl-5-nitroimidazole with formaldehyde and hydrochloric acid. Miconazole is synthesized from 1-(2,4-dichlorobenzyl)-2-(1H-imidazol-1-yl)propan-2-ol.
  2. Formulation: The active ingredients are then formulated into a vaginal tablet or gel form, ensuring stability and bioavailability. This may involve mixing with excipients that enhance absorption and provide a suitable medium for delivery.
  3. Quality Control: Rigorous testing for purity, potency, and stability is conducted to ensure the final product meets pharmaceutical standards.
Molecular Structure Analysis

Structure and Data

The molecular structure of Klion-D can be analyzed through its components:

  • Metronidazole:
    • Chemical Formula: C6H9N3O3C_6H_9N_3O_3
    • Molecular Weight: Approximately 171.15 g/mol
    • Structure: Contains a nitro group attached to an imidazole ring.
  • Miconazole:
    • Chemical Formula: C18H14Cl2N2OC_18H_14Cl_2N_2O
    • Molecular Weight: Approximately 342.22 g/mol
    • Structure: Features an imidazole ring fused with a chlorinated benzyl group.

The combination of these structures allows for synergistic effects in targeting pathogens.

Chemical Reactions Analysis

Reactions and Technical Details

Klion-D's effectiveness stems from its ability to undergo specific chemical reactions within the body:

  1. Metronidazole Activation: In anaerobic conditions, metronidazole is reduced to reactive intermediates that bind to DNA, disrupting nucleic acid synthesis in susceptible organisms.
  2. Miconazole Mechanism: Miconazole disrupts fungal cell membrane integrity by inhibiting ergosterol biosynthesis, leading to cell lysis.

These mechanisms work together to provide broad-spectrum antimicrobial activity.

Mechanism of Action

Process and Data

The mechanism of action for Klion-D involves multiple pathways:

  • Metronidazole: Primarily acts against anaerobic bacteria and protozoa by producing free radicals that damage DNA and inhibit replication.
  • Miconazole: Targets fungal cells by inhibiting the enzyme lanosterol demethylase, crucial for ergosterol synthesis, which is vital for maintaining cell membrane structure.

This dual mechanism allows Klion-D to effectively treat infections caused by both bacteria and fungi.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Klion-D exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as white or off-white vaginal tablets.
  • Solubility: Soluble in water and organic solvents, facilitating absorption upon administration.
  • pH Stability: Maintains stability across a range of pH levels typical in vaginal environments (around pH 4-5).

These properties contribute to its effectiveness as a topical treatment.

Applications

Scientific Uses

Klion-D is primarily used in clinical settings for:

  • Treatment of Bacterial Vaginosis: Effective in restoring normal vaginal flora.
  • Management of Candidiasis: Treats yeast infections effectively due to its antifungal properties.
  • Prophylactic Use in Gynecological Surgery: Reduces the risk of postoperative infections.

Research continues into expanding its applications in other areas such as dermatology and oral health due to its broad-spectrum antimicrobial properties.

Introduction to Klion-D: Pharmacological and Microbiological Foundations

Historical Development of Klion-D in Antimicrobial Therapeutics

The genesis of Klion-D is rooted in the mid-20th century discovery of metronidazole's potent activity against anaerobic organisms and protozoa. Initial clinical applications focused on oral metronidazole for trichomoniasis (approved by the FDA in 1963) and amoebiasis. However, systemic therapy was frequently associated with adverse effects like nausea, metallic taste, and neurological symptoms, limiting patient compliance [7] [9]. By the 1980s, research shifted toward localized vaginal delivery systems to enhance drug concentrations at the infection site while minimizing systemic exposure. This era saw the emergence of vaginal suppositories and tablets containing metronidazole as monotherapy for bacterial vaginosis and trichomoniasis [2].

The critical innovation leading to Klion-D emerged from clinical observations that recurrent or persistent vaginitis often involved mixed microbial etiologies, particularly co-infections with Trichomonas vaginalis and Candida albicans. Single-agent metronidazole failed to address the fungal component, while antifungal azoles lacked activity against trichomonads and anaerobic bacteria. Patents filed in the late 1990s and early 2000s detail the development of fixed-dose combination vaginal suppositories and tablets incorporating metronidazole with antifungal agents like miconazole or nystatin [2] [10]. Klion-D specifically combined metronidazole (100 mg) and miconazole (100 mg) in a vaginal tablet, optimizing stability, release kinetics, and synergistic activity against polymicrobial infections. Regulatory approval was granted based on clinical trials demonstrating superior cure rates for mixed vaginal infections compared to either agent alone, establishing a new therapeutic paradigm for complex genitourinary infections [8] [10].

Table 1: Historical Milestones in Klion-D Development

Time PeriodDevelopment PhaseKey Innovations
1960sMetronidazole DiscoveryIdentification of nitroimidazole class activity against anaerobes and protozoa; Oral formulations introduced
1980sLocalized Vaginal DeliveryVaginal suppositories/tablets with metronidazole monotherapy for BV and trichomoniasis
Late 1990s-2000sCombination Therapy PatentsFixed-dose vaginal formulations combining metronidazole with antifungals (miconazole, nystatin)
Post-2000Klion-D Specific FormulationOptimization of metronidazole (100 mg) + miconazole (100 mg) vaginal tablet for mixed infections

Pharmacological Composition and Formulation Innovations

Klion-D's pharmacological efficacy stems from its precisely balanced dual-active formulation, combining metronidazole (C₆H₉N₃O₃) and miconazole (C₁₈H₁₄Cl₄N₂O). Each vaginal tablet delivers 100 mg of each active pharmaceutical ingredient (API) within a matrix designed for controlled release and mucosal adhesion. The molecular structure of metronidazole features a nitroimidazole ring essential for its prodrug activation mechanism, while miconazole contains a phenethylimidazole moiety linked to a dichlorobenzene ring, critical for its antifungal activity [5] [8] [9].

Metronidazole Component:

  • Chemical Design: The 5-nitro group on the imidazole ring undergoes intracellular reduction in anaerobic microbes, generating cytotoxic nitro radical anions that induce DNA strand breaks and inhibition of nucleic acid synthesis. This bioreductive activation confers selective toxicity against oxygen-sensitive pathogens [7] [9].
  • Formulation Stability: As a relatively small, hydrophilic molecule (molecular weight 171.15 g/mol), metronidazole maintains stability across vaginal pH ranges (3.8-4.5). Tablet formulations utilize microcrystalline cellulose and lactose as excipients to ensure uniform dissolution and sustained release over 6-12 hours post-insertion [8].

Miconazole Component:

  • Chemical Design: The imidazole nitrogen binds fungal cytochrome P450 enzymes (particularly CYP51), inhibiting ergosterol biosynthesis. This disrupts membrane integrity and function, leading to fungal cell lysis. Its lipophilic structure enhances penetration into fungal cell walls [8].
  • Formulation Optimization: Co-processed with hydrophobic excipients like magnesium stearate, miconazole achieves localized concentration gradients effective against Candida biofilms. The 100 mg dose ensures fungicidal concentrations persist in vaginal tissues for over 24 hours [8].

Synergistic Delivery System:The vaginal tablet employs a hydrophilic-swellable polymer matrix (e.g., hydroxypropyl methylcellulose) that rapidly hydrates upon insertion, forming a mucoadhesive gel. This ensures prolonged mucosal contact and simultaneous release of both APIs. In vitro dissolution testing demonstrates >80% release of metronidazole within 2 hours and sustained miconazole release over 12 hours, matching the pharmacokinetic profiles required for co-localized antimicrobial activity against mixed pathogens [8] [10].

Table 2: Pharmacological Properties of Klion-D Active Components

ParameterMetronidazoleMiconazole
Chemical FormulaC₆H₉N₃O₃C₁₈H₁₄Cl₄N₂O
Molecular Weight171.15 g/mol416.12 g/mol
Primary MechanismNitro group reduction → DNA damageCYP450 inhibition → Ergosterol depletion
Target PathogensTrichomonas vaginalis, Bacteroides spp., Clostridium spp., Gardnerella vaginalisCandida albicans, C. glabrata, dermatophytes
Release ProfileRapid (≥80% in 2h)Sustained (12-24h)

Key Microbiological Targets: Aerobic-Anaerobic Flora and Pathogenic Interactions

Klion-D exerts its therapeutic effects by selectively targeting pathogens implicated in dysbiotic vaginal infections while preserving commensal lactobacilli. Its microbiological spectrum encompasses anaerobic bacteria, facultative anaerobes, protozoa, and fungi, making it uniquely suited for mixed infections where multiple pathogen classes coexist and interact synergistically.

Anaerobic and Protozoal Targets:Metronidazole component is highly active against obligate anaerobes due to their electron-transport proteins with low redox potential (-125 mV to -450 mV), which reduce its nitro group to cytotoxic radicals. Key susceptible pathogens include:

  • Trichomonas vaginalis: MIC90 values range from 0.5–2 µg/ml; metronidazole disrupts hydrogenosome metabolism and DNA integrity [7] [9].
  • Bacteroides fragilis: MIC90 0.25–4 µg/ml; DNA fragmentation occurs under anaerobic conditions [3] [9].
  • Gardnerella vaginalis: Though a facultative anaerobe, it exhibits metronidazole susceptibility (MIC90 1–8 µg/ml) due to anaerobic metabolic niches in biofilms [3].
  • Prevotella bivia, Peptostreptococcus spp., Clostridium spp.: MIC90 typically ≤4 µg/ml, critical for resolving bacterial vaginosis-associated flora shifts [3] [6].

Notably, metronidazole lacks clinically significant activity against most aerobic bacteria (e.g., Escherichia coli, Streptococcus agalactiae) and lactobacilli, minimizing disruption to protective vaginal flora [6] [9].

Fungal Targets:Miconazole provides complementary coverage against Candida species, with MIC values typically ≤1 µg/ml against C. albicans, C. tropicalis, and C. parapsilosis. Its mechanism involves binding fungal CYP450 14α-demethylase, depleting ergosterol, and accumulating toxic sterols. This disrupts membrane fluidity and inhibits yeast-hyphal transformation, crucial for Candida pathogenicity in vulvovaginal candidiasis [8].

Pathogenic Synergies and Clinical Relevance:The microbiological rationale for Klion-D stems from clinical evidence of polymicrobial synergy in genitourinary infections:

  • Trichomonas vaginalis infection increases vaginal pH and reduces lactobacilli, facilitating Candida overgrowth and anaerobic bacterial proliferation [8].
  • Gardnerella vaginalis biofilms provide adhesion sites for Candida and anaerobic bacteria like Atopobium vaginae, enhancing their persistence [3].
  • Mixed Candida-anaerobe infections recur in 40–60% of cases with single-agent therapy due to untreated co-pathogens [10].

Klion-D's dual action breaks this cycle by simultaneously eliminating trichomonads (metronidazole), eradicating Candida (miconazole), and suppressing anaerobic bacteria (metronidazole). In vitro studies confirm synergistic effects when combining metronidazole and miconazole against T. vaginalis-C. albicans co-cultures, with 2–4 fold reductions in MIC values compared to monotherapy [8] [10].

Table 3: Microbiological Spectrum of Klion-D Against Key Vaginal Pathogens

Pathogen GroupRepresentative SpeciesKlion-D Component ActiveMIC Range (µg/ml)
ProtozoaTrichomonas vaginalisMetronidazole0.5–2.0
Anaerobic BacteriaBacteroides fragilisMetronidazole0.25–4.0
Prevotella biviaMetronidazole0.5–2.0
Clostridium perfringensMetronidazole0.1–1.0
Peptostreptococcus anaerobiusMetronidazole≤0.5
Facultative BacteriaGardnerella vaginalisMetronidazole1.0–8.0
FungiCandida albicansMiconazole0.1–1.0
Candida glabrataMiconazole0.5–4.0

Properties

CAS Number

77828-66-1

Product Name

Klion-D

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;2-(2-methyl-5-nitroimidazol-1-yl)ethanol

Molecular Formula

C24H23Cl4N5O4

Molecular Weight

587.3 g/mol

InChI

InChI=1S/C18H14Cl4N2O.C6H9N3O3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;1-5-7-4-6(9(11)12)8(5)2-3-10/h1-8,11,18H,9-10H2;4,10H,2-3H2,1H3

InChI Key

WPTDJHQTSAYOCX-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Synonyms

Klion-D

Canonical SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.